(4S)-4-Phenyl-3,4-dihydrochromen-2-one
Overview
Description
4beta-Phenyl-3,4-dihydrocoumarin is a derivative of 3,4-dihydrocoumarins . The dihydrocoumarin core is a characteristic structural motif known to possess a broad range of biological activities . Particularly, 3,4-dihydrocoumarins have attracted considerable attention due to their various pharmacological properties, such as antiviral, anti-inflammatory, and anticancer effects .
Synthesis Analysis
The 3,4-dihydrocoumarin derivatives, including 4beta-Phenyl-3,4-dihydrocoumarin, can be obtained from 2-alkyl phenols and oxazolones via C–H oxidation and cyclization cascade in the presence of silver oxide (Ag2O) and p-toluenesulfonic acid as a Brønsted acid catalyst . This approach provides a one-pot strategy to synthesize the multisubstituted 3,4-dihydrocoumarins with moderate to high yields (64–81%) and excellent diastereoselectivity .Molecular Structure Analysis
The molecular structure of 4beta-Phenyl-3,4-dihydrocoumarin is characterized by a dihydrocoumarin core with a phenyl group attached . The compound is prepared by direct esterification of phenols with phenylpropiolic and cinnamic acids .Chemical Reactions Analysis
The kinetic resolution of 4-substituted-3,4-dihydrocoumarins, including 4beta-Phenyl-3,4-dihydrocoumarin, can be realized via Pd-catalyzed allylic substitution reaction . This reaction affords optically active mono- and trans-3,4-disubstituted dihydrocoumarin derivatives in high yields and with high enantioselectivities .Mechanism of Action
Safety and Hazards
The safety data sheet for dihydrocoumarin indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin and eye irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Future Directions
Properties
IUPAC Name |
(4S)-4-phenyl-3,4-dihydrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVKHXECFZKFD-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2OC1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481810 | |
Record name | (4S)-4-phenyl-3,4-dihydrochromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61198-52-5 | |
Record name | (4S)-4-phenyl-3,4-dihydrochromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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